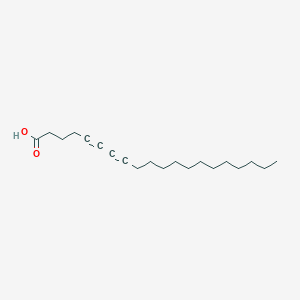

Acide 5,7-eicosadiynoïque

Vue d'ensemble

Description

Synthesis Analysis

Eicosadienoic acid (EDA) is a naturally occurring n-6 polyunsaturated fatty acid (PUFA) found mainly in animal tissues. It is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (SCA) . The synthesis process of 5,7-Eicosadiynoic acid is skillful and the yield is high .Molecular Structure Analysis

5,7-Eicosadiynoic acid contains a total of 53 bonds; 21 non-H bonds, 3 multiple bonds, 13 rotatable bonds, 1 double bond, 2 triple bonds, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Applications De Recherche Scientifique

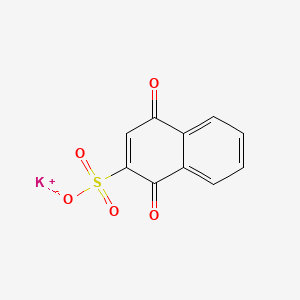

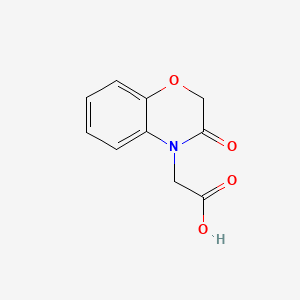

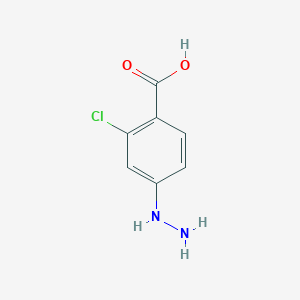

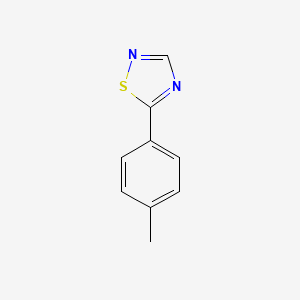

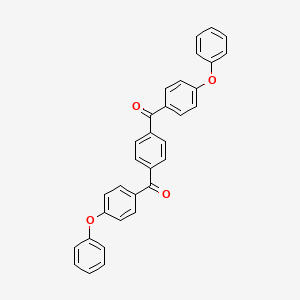

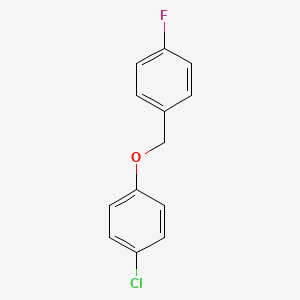

Synthèse de molécules hybrides

Acide 5,7-eicosadiynoïque : sert de monomère clé dans la synthèse de molécules hybrides. Des chercheurs ont développé des méthodes pour combiner cet acide gras avec des groupes pharmacophores provenant de composés biologiquement actifs, tels que les curcuminoïdes, pour créer de nouvelles molécules avec des effets synergiques potentiels . Ces composés hybrides visent à améliorer l’efficacité des médicaments en combinant les propriétés thérapeutiques de deux molécules différentes.

Mécanisme D'action

Target of Action

5,7-Eicosadiynoic acid, also known as Icosa-5,7-diynoic Acid, is a unique polyunsaturated fatty acid . It has been shown to be an antagonist of the leukotriene B4 receptor . This receptor plays a crucial role in mediating inflammatory responses, particularly in conditions such as asthma and allergic reactions.

Mode of Action

The compound interacts with its targets by being incorporated into macrophage lipids, which subsequently modulates the production of pro-inflammatory modulators . It decreases the production of nitric oxide (NO) and increases that of prostaglandin E2 (PGE2) and tumor necrotic factor-α . The modulation of NO and PGE2 is due, in part, to the modified expression of inducible nitric oxide synthase and type II cyclooxygenase .

Biochemical Pathways

5,7-Eicosadiynoic acid is a naturally occurring n-6 polyunsaturated fatty acid (PUFA) found mainly in animal tissues . It is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (Δ5,11,14–20:3; SCA) . The metabolism of this compound has been extensively studied, and it has been found to modulate the metabolism of PUFA and alter the responsiveness of macrophages to inflammatory stimulation .

Pharmacokinetics

The percentages of both fatty acids increase in cellular phospholipids in a dose-dependent manner .

Result of Action

The incorporation of 5,7-Eicosadiynoic acid into macrophage lipids increases the proportions of LA, DGLA, and AA, and reduces the proportion of total monounsaturated fatty acids . The compound’s action results in a differential effect on pro-inflammatory mediators, which might attribute to the negative feedback mechanism associated with prolonged inflammation .

Safety and Hazards

5,7-Eicosadiynoic acid is harmful if swallowed, in contact with skin, or if inhaled. It is advised to wash hands thoroughly after handling and not to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. If swallowed, one should rinse the mouth and call a poison center or doctor if they feel unwell .

Analyse Biochimique

Biochemical Properties

5,7-Eicosadiynoic acid is a naturally occurring n-6 polyunsaturated fatty acid (PUFA) found mainly in animal tissues . It is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (Δ5,11,14–20:3; SCA) . The metabolism of 5,7-Eicosadiynoic acid has been extensively studied . There are few reports regarding how 5,7-Eicosadiynoic acid might affect biochemical reactions.

Cellular Effects

5,7-Eicosadiynoic acid can modulate the metabolism of PUFA and alter the responsiveness of macrophages to inflammatory stimulation . When lipopolysaccharide (LPS) were applied to the macrophages, 5,7-Eicosadiynoic acid decreased the production of nitric oxide (NO), and increased that of prostaglandin E2 (PGE2) and tumor necrotic factor-α .

Molecular Mechanism

The modulation of NO and PGE2 by 5,7-Eicosadiynoic acid was due, in part, to the modified expression of inducible nitric oxide synthase and type II cyclooxygenase . The differential effects of 5,7-Eicosadiynoic acid on pro-inflammatory mediators might attribute to the negative feedback mechanism associated with prolonged inflammation .

Metabolic Pathways

5,7-Eicosadiynoic acid is part of the n-6 polyunsaturated fatty acid (PUFA) metabolic pathway . It is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (Δ5,11,14–20:3; SCA) .

Propriétés

IUPAC Name |

icosa-5,7-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-12,17-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFELYOMSJFEHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374461 | |

| Record name | 5,7-Eicosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69288-29-5 | |

| Record name | 5,7-Eicosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69288-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

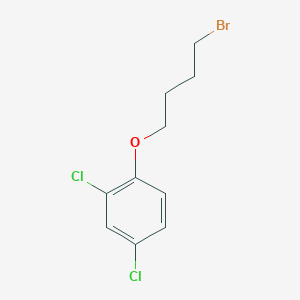

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597882.png)